3-(1-butyl-1H-1,3-benzodiazol-2-yl)propan-1-ol
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Overview
Description
3-(1-butyl-1H-1,3-benzodiazol-2-yl)propan-1-ol is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-butyl-1H-1,3-benzodiazol-2-yl)propan-1-ol typically involves the reaction of 1-butyl-1H-benzimidazole with a suitable alkylating agent. One common method is the alkylation of 1-butyl-1H-benzimidazole with 3-chloropropanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane by hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophilic substitution reactions can be performed using reagents like thionyl chloride (SOCl2) to convert the hydroxyl group to a chloride, which can then be further reacted with nucleophiles.
Major Products:
Oxidation: The major product is the corresponding ketone.
Reduction: The major product is the corresponding alkane.
Substitution: The major products depend on the nucleophile used in the substitution reaction.
Scientific Research Applications
3-(1-butyl-1H-1,3-benzodiazol-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex benzimidazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It can be used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 3-(1-butyl-1H-1,3-benzodiazol-2-yl)propan-1-ol is not fully understood. like other benzimidazole derivatives, it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The compound may inhibit enzyme activity or modulate receptor function, leading to various physiological responses.
Comparison with Similar Compounds
1-butyl-1H-benzimidazole: Lacks the propanol group but shares the benzimidazole core.
3-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol: Similar structure with an ethyl group instead of a butyl group.
1H-benzimidazole-2-propanol: Lacks the butyl group but has a similar propanol side chain.
Uniqueness: 3-(1-butyl-1H-1,3-benzodiazol-2-yl)propan-1-ol is unique due to the presence of both the butyl group and the propanol side chain, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-(1-butylbenzimidazol-2-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-2-3-10-16-13-8-5-4-7-12(13)15-14(16)9-6-11-17/h4-5,7-8,17H,2-3,6,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWOPEVAGWCRTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1CCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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